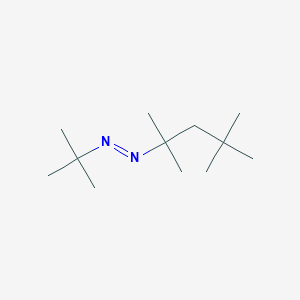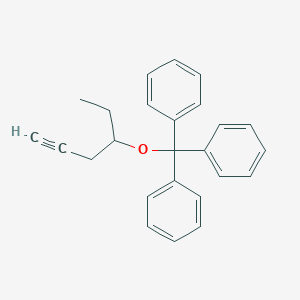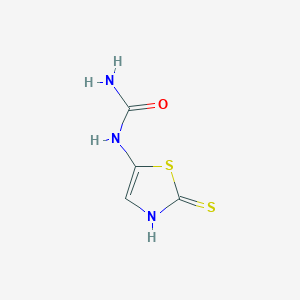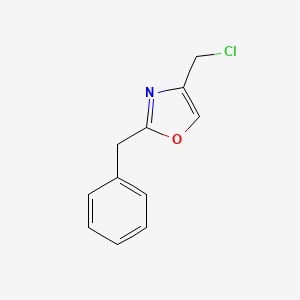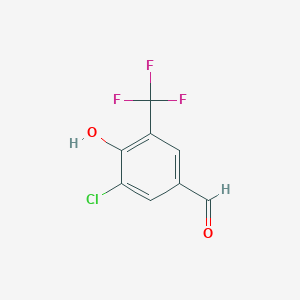![molecular formula C14H20O3 B8541686 Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate](/img/structure/B8541686.png)
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is a chemical compound known for its antioxidant properties. It is a member of the hydroxyphenylcarboxylic acid esters family, which are widely used in various industrial applications due to their ability to stabilize materials against oxidative and thermal degradation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include a temperature range of 110-130°C and a reaction time of approximately 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using catalysts such as potassium hydroxide (KOH) instead of sodium methanolate. This method has been shown to improve the yield significantly, achieving up to 95% .
化学反応の分析
Types of Reactions: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted esters
科学的研究の応用
Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate has a wide range of applications in scientific research:
作用機序
The antioxidant activity of Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is primarily due to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound also forms stable radicals that do not propagate further oxidative reactions . The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized through hydrogen atom transfer (HAT) mechanisms .
類似化合物との比較
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness: Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate is unique due to its specific structural configuration, which provides a balance between steric hindrance and reactivity. This balance enhances its antioxidant properties, making it more effective in stabilizing materials against oxidative degradation compared to some of its analogs .
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
methyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)acetate |
InChI |
InChI=1S/C14H20O3/c1-9-6-10(8-12(15)17-5)7-11(13(9)16)14(2,3)4/h6-7,16H,8H2,1-5H3 |
InChIキー |
QLCJLVRGGOCFBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


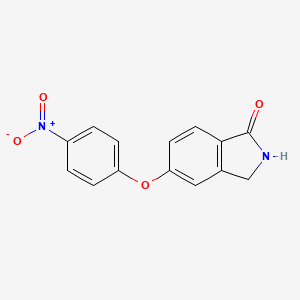
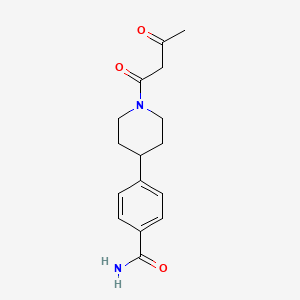
![N-(4-Chlorobenzyl)-2-(4-hydroxy-4-phenylbutyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8541610.png)
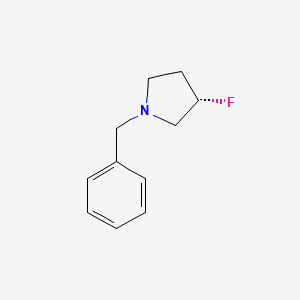
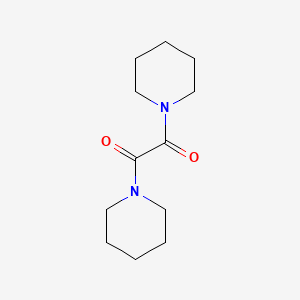
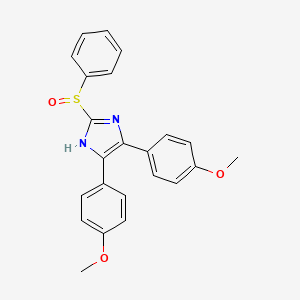
![5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8541651.png)
![5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8541658.png)
![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)
